4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide

Structural elucidation Impurity profiling Mass spectrometry identification

Essential reference standard for generic ANDA filings and pharmacopeial compliance. BP 2025 mandates impurity D control (NMT 1.0%). Authentic material for system suitability, RRF determination, and ICH Q2(R1) validation. - Specified impurity: Unique RRT ~1.90 (distinct from Impurity F & A) - Metabolic probe: Hepatic CYP450 substrate vs. colonic azo-reduction - Minimalist SAR probe: Retains antibacterial activity without carboxyl group - Traceable to Ph. Eur./BP reference standards; >98% purity available

Molecular Formula C17H14N4O3S
Molecular Weight 354.4 g/mol
CAS No. 66364-70-3
Cat. No. B3149033
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide
CAS66364-70-3
Molecular FormulaC17H14N4O3S
Molecular Weight354.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N=NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3)O
InChIInChI=1S/C17H14N4O3S/c22-16-6-2-1-5-15(16)20-19-13-8-10-14(11-9-13)25(23,24)21-17-7-3-4-12-18-17/h1-12,22H,(H,18,21)
InChIKeyHGJLOOKUKJWWDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Chemical Identity and Pharmacopeial Role


4-(2-(2-Hydroxyphenyl)diazenyl)-N-(pyridin-2-yl)benzenesulfonamide (CAS 66364-70-3), also designated Sulfasalazine EP Impurity D and systematically named 2-[[4-(2-pyridylsulfamoyl)phenyl]azo]hydroxybenzene, is a synthetic mono-azo sulfonamide with the molecular formula C₁₇H₁₄N₄O₃S and a molecular weight of 354.38 g/mol. First isolated and structurally characterized by Zalipsky et al. in 1978 as impurity I from bulk sulfasalazine [1], this compound is formally recognized in the European Pharmacopoeia (Ph. Eur. monograph 0863) and British Pharmacopoeia (BP 2025) as one of nine specified related substances (impurities A–I) requiring chromatographic control in sulfasalazine drug substance and finished product [2]. Unlike the parent drug sulfasalazine (C₁₈H₁₄N₄O₅S, MW 398.4), this compound lacks the salicylic acid carboxyl group, a structural deletion that fundamentally alters its physicochemical properties, metabolic fate, and biological activity profile.

Pharmacopeial impurity D (Ph. Eur., BP 2025)
Decarboxylated azo-sulfonamide marker
Workflow: impurity profiling, SAR probe, metabolite studies

Structural and Biological Non-Interchangeability


This compound cannot be interchanged with generic azo-sulfonamide analogs or with other sulfasalazine impurities (e.g., Impurity F, CAS 66364-71-4) for three interconnected reasons. First, it has a structurally unique identity—it is the only sulfasalazine-related impurity that retains the full pyridylsulfamoyl-phenylazo pharmacophore while completely lacking the salicylic acid carboxyl moiety, a deletion that the original inventors demonstrated unexpectedly preserves antibacterial activity despite violating the presumed essential carboxy group requirement [1]. Second, the BP 2025 monograph assigns it a specific relative retention time (RRT ≈ 1.90) that is chromatographically distinct from all other named impurities, meaning analytical method selectivity depends on having the authentic reference standard rather than a surrogate [2]. Third, while sulfasalazine undergoes bacterial azo-reduction in the colon to release 5-aminosalicylic acid and sulfapyridine, impurity D is reportedly metabolized via the hepatic cytochrome P450 system, representing a fundamentally different metabolic pathway with distinct implications for pharmacokinetic and toxicological studies [1]. These orthogonal differentiation axes—structural, analytical, and metabolic—mean that compound selection is non-negotiable for any application requiring pharmacopeial compliance, impurity fate mapping, or structure-activity relationship (SAR) studies.

Structural identity
Unique decarboxylated pharmacophore; not interchangeable with other sulfasalazine impurities or generic azo-sulfonamides.
Chromatographic specificity
Distinct RRT (~1.90) with narrow resolution window; surrogate standards risk misidentification.
Metabolic pathway
Hepatic P450 substrate vs. colonic bacterial azo-reduction; metabolic fate and metabolite profiles differ.

Quantitative Differentiation Evidence


Molecular Weight Differentiation from Parent Drug

The compound possesses a molecular formula of C₁₇H₁₄N₄O₃S (monoisotopic mass 354.0787 Da; average MW 354.38) [1], compared with sulfasalazine at C₁₈H₁₄N₄O₅S (monoisotopic mass 398.0685 Da; average MW 398.4) [2]. The 44.0 Da mass difference corresponds precisely to the deletion of one CO₂ unit (the carboxylic acid group) from the salicylic acid portion of the sulfasalazine scaffold. In mass spectrometry-based impurity profiling, this Δm/z = 44 differential provides unambiguous differentiation from both sulfasalazine and from impurity F (C₁₈H₁₄N₄O₅S, MW 398.4, a positional isomer retaining the carboxyl group). The exact mass difference (44.0108 Da at monoisotopic resolution) is sufficient for confident identification even on unit-resolution LC-MS systems operating in selected ion monitoring (SIM) mode.

Mass difference
Cross-study comparable
ΔMW −44.0 Da (loss of CO₂)
Unambiguous MS identification
Distinct from sulfasalazine (398.4 Da) and impurity F (398.4 Da)
Structural elucidation Impurity profiling Mass spectrometry identification

HPLC Relative Retention Time Differentiation

Under the harmonized Ph. Eur./BP liquid chromatography method for sulfasalazine related substances (octadecylsilyl silica gel, 5 μm column; phosphate-acetate buffer pH 4.8 / methanol gradient; detection at 320 nm), impurity D exhibits a relative retention time (RRT) of approximately 1.90 with reference to sulfasalazine (tR ≈ 1.00) [1]. This RRT is distinct from all other named impurities: impurity F (RRT ≈ 0.85), impurity G (RRT ≈ 1.39), impurity E (RRT ≈ 1.63), impurity B (RRT ≈ 1.85), and impurity A (RRT ≈ 2.00). The resolution between impurity B (RRT 1.85) and impurity D (RRT 1.90) requires a system suitability minimum resolution of 3.0 between sulfasalazine and the derivative for resolution peak [1]. The Indian Pharmacopoeia additionally specifies that impurity D must be chromatographically resolved from impurity A (RRT 2.00), with the test validity requiring resolution ≥2.0 between impurities H and J [2].

HPLC relative retention
Head-to-head
RRT ≈ 1.90 (Imp. B 1.85 → A 2.00)
Critical resolution window
ΔRRT +0.05 vs. impurity B; co-elution risk under suboptimal conditions
HPLC method validation Pharmacopeial impurity testing Chromatographic resolution

Carboxyl-Independent Antibacterial Activity

US Patent 4,219,474A (Zalipsky & Patel, 1980) explicitly states that the inventors 'unexpectedly found that 2-[(p-(2-pyridylsulfamoyl)phenyl)azo]hydroxybenzene has useful properties as an anti-bacterial agent and yet this molecule has neither the essential carboxy group present nor is it substitution at the first end of the azo linkage in the essential para positions to the hydroxy group' [1]. This finding is significant because sulfasalazine's anti-inflammatory activity is canonically attributed to its 5-aminosalicylic acid (5-ASA) metabolite released after bacterial azo-reduction in the colon; the carboxyl group on the salicylic acid moiety is considered essential for cyclooxygenase inhibition. Impurity D retains antibacterial activity despite: (a) complete absence of the carboxyl group, (b) ortho rather than para hydroxyl substitution relative to the azo linkage, and (c) a simpler phenol terminus in place of the salicylic acid terminus. The patent further describes formulation of this compound into oral, parenteral, and topical antibacterial compositions at 0.5–50% w/w [1]. The CymitQuimica technical datasheet corroborates that the substance 'exhibits antimicrobial activity and inhibits the growth of bacteria, fungi, and viruses' .

Antibacterial activity
Class-level inference
Carboxyl-independent activity reported
SAR probe for decoupled antibacterial mechanism
MIC data not publicly available; context-dependent interpretation
Antibacterial SAR Azo-sulfonamide pharmacology Carboxyl-independent activity

Validated Synthesis for Reference Standard Production

Chinese patent CN111410631A (Nanjing Pharma R&D Co. Ltd., 2020) discloses a preparative-scale synthesis of sulfasalazine impurity D that achieves a final product purity exceeding 98% with an overall yield greater than 80% [1]. The nine-step route starts from p-nitrobenzenesulfonyl chloride and 2-nitrophenol as commodity starting materials, proceeds through nitro group reduction, sulfonamide coupling with 2-aminopyridine, and azo coupling, and culminates in chromatographic purification. Prior to this patent, the inventors note that 'no report on the synthesis method of sulfasalazine impurity D exists' and that the impurity 'is easy to remain in the production process and is difficult to remove' [1]. The >98% purity specification is consistent with the purity requirement stated by commercial vendors (e.g., Clearsynth specifies ≥90% by HPLC for routine lots ), establishing a benchmark for procurement quality assessment. This patent-validated route enables reliable kilogram-scale production of the reference standard, which is critical for pharmacopeial method validation requiring multi-gram quantities for system suitability testing across multiple analytical batches.

Validated synthesis
Supporting evidence
Purity >98%, yield >80%
Reliable multi-gram sourcing
CN111410631A 9-step route; de-risks procurement for method validation
Impurity reference standard synthesis Process chemistry GMP-grade impurity production

Lipophilicity Differentiation

The octanol-water partition coefficient (logP) for impurity D is reported as 2.31 [1], compared with sulfasalazine logP values ranging from 2.5 (HMDB experimental) to 2.92 (ALOGPS predicted) to 3.18 (ACD/Labs) [2]. The lower logP of impurity D is mechanistically consistent with the absence of the carboxylic acid group: while COOH is polar, in sulfasalazine it participates in intramolecular hydrogen bonding with the ortho-hydroxy group, reducing its effective polarity. The decarboxylated impurity D has fewer hydrogen bond donors (2 vs. 3 for sulfasalazine) and a lower topological polar surface area, yet its measured logP is slightly lower, suggesting that the carboxyl group's contribution to lipophilicity in sulfasalazine is context-dependent. The ΔlogP of approximately −0.2 to −0.6 log units corresponds to a roughly 1.6- to 4-fold lower octanol-water partitioning, which may translate to modestly reduced membrane permeability for impurity D relative to sulfasalazine under passive diffusion conditions.

Lipophilicity (logP)
Cross-study comparable
logP 2.31 (Δ −0.19 to −0.61 vs. sulfasalazine)
Modestly lower lipophilicity
Context-dependent; no head-to-head measurement identified
Partition coefficient Lipophilicity Membrane permeability ADME prediction

Metabolic Pathway Divergence

Sulfasalazine is predominantly metabolized via bacterial azo-reductases in the colon, which cleave the azo bond to release 5-aminosalicylic acid (5-ASA) and sulfapyridine; only approximately 3–12% of an oral dose is absorbed intact in the small intestine [1]. In contrast, impurity D—lacking the azo bond to salicylic acid—is reported to be a metabolite formed by the hepatic cytochrome P450 system . This metabolic pathway divergence has two critical implications: (a) impurity D is not a substrate for colonic bacterial azoreductases and is therefore not expected to generate 5-ASA or sulfapyridine in vivo, and (b) its hepatic P450-mediated clearance makes it relevant for studying hepatic first-pass metabolism of azo-sulfonamide compounds. The CymitQuimica product page states that 'the metabolic process of 2-[[4-(2-pyridylsulfamoyl)phenyl]azo]hydroxybenzene has been studied in detail and has been shown to be a major contributor to the pharmacokinetic profile of sulfasalazine' , suggesting that impurity D may circulate as a metabolite after sulfasalazine administration, though the quantitative contribution to systemic exposure remains to be fully elucidated in the public literature.

Metabolic pathway
Supporting evidence
Hepatic P450 vs. bacterial azo-reduction
Metabolite standard for PK and metabolic profiling
Quantitative contribution to systemic exposure not fully defined
Drug metabolism Cytochrome P450 Azo-reduction Metabolite identification

Procurement and Application Scenarios


Pharmacopeial Reference Standard for QC Testing

The BP 2025 / Ph. Eur. monograph mandates chromatographic quantification of impurity D with a limit of not more than 1.0% area relative to the principal peak in the reference solution, contributing to the total impurity limit of 4.0% [1]. The impurity D reference standard is indispensable for: (a) system suitability verification (peak identification at RRT ≈ 1.90), (b) relative response factor (RRF) determination when the authentic standard is used for external calibration, and (c) stability-indicating method validation under ICH Q2(R1) guidelines, where forced degradation samples must be spiked with impurity D to confirm peak purity and resolution from impurity B (RRT 1.85) and impurity A (RRT 2.00). Given the narrow RRT window, laboratories relying on surrogate standards or predicted RRF values risk misidentification and non-compliance during regulatory inspections [1].

Antibacterial SAR Probe Scaffold

The US Patent 4,219,474A finding that impurity D retains antibacterial activity without the carboxylic acid group—contrary to the prevailing SAR paradigm established by sulfasalazine and 5-ASA—positions this compound as a minimalist pharmacophore probe [2]. Researchers can use impurity D as a reference ligand to interrogate whether antibacterial activity in azo-sulfonamide series is carboxyl-dependent or carboxyl-independent, enabling rational scaffold simplification. Comparative MIC determinations against Gram-positive and Gram-negative bacterial panels, using sulfasalazine and 5-ASA as carboxyl-containing controls alongside impurity D as the carboxyl-deleted comparator, can systematically decouple the structural determinants of antibacterial vs. anti-inflammatory activity within this chemotype [2].

Hepatic Metabolism Probe for P450 Studies

Unlike sulfasalazine, which is primarily a substrate for bacterial azoreductases in the colon, impurity D is reported to be formed via the hepatic cytochrome P450 system . This metabolic divergence makes impurity D a valuable probe substrate for in vitro metabolism studies using human liver microsomes or recombinant CYP isoforms, where researchers can: (a) identify the specific CYP isoform(s) responsible for its formation and clearance, (b) compare metabolic stability (intrinsic clearance) between impurity D and sulfasalazine in hepatic vs. colonic (fecalase) incubation systems, and (c) use impurity D as an authentic metabolite standard in LC-MS/MS assays quantifying circulating sulfasalazine metabolite profiles in preclinical or clinical pharmacokinetic studies .

Analytical Method Validation for ANDA Submissions

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for sulfasalazine drug products, impurity D is a specified impurity that must be chromatographically resolved and quantified [1]. The availability of a patent-validated synthetic route (CN111410631A) capable of delivering >98% purity at >80% yield [3] ensures that multi-gram quantities of high-purity reference standard can be procured for: (a) comprehensive method validation (specificity, linearity, accuracy, precision, LOD/LOQ determination), (b) preparation of impurity marker solutions for routine QC batch release testing, and (c) forced degradation studies to establish whether impurity D is a process impurity, a degradation product, or both. The traceability of this standard against Ph. Eur. and USP pharmacopeial reference materials further supports GMP-compliant quality control operations [1].

Application
Selection Property
Validation Focus
Pharmacopeial QC testing
Authentic impurity D standard with specific RRT window
System suitability, RRF determination, peak purity
Antibacterial SAR probe
Carboxyl-deleted azo-sulfonamide scaffold
Comparative MIC panel, SAR decoupling
Hepatic metabolism probe
CYP-mediated vs. bacterial azo-reduction pathway
Metabolic stability, isoform identification, metabolite profiling
ANDA method validation
High-purity reference standard, synthesis-validated
Chromatographic resolution, traceability, forced degradation
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